molecular formula C18H24O2 B1247986 Nimbiol CAS No. 561-95-5

Nimbiol

Cat. No. B1247986
CAS RN: 561-95-5
M. Wt: 272.4 g/mol
InChI Key: XVAVQANUJQBBFF-FUHWJXTLSA-N
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Description

Nimbiol is a compound found in the Neem tree, Azadirachta indica, and is known for its medicinal properties . It is a member of the Meliaceae family and has been widely used in Chinese, Ayurvedic, and Unani medicines .


Synthesis Analysis

The synthesis of Nimbiol has been achieved through various methods. One such method involves the use of an improved oxidation system of CrO3/H2O/HOAc/NaOAc . Another method involves the efficient synthesis of Nimbiol from Sclareol .


Molecular Structure Analysis

Nimbiol has a molecular formula of C18H24O2 and a molecular weight of 272.382 . It is a member of the class of compounds known as monophenols .


Chemical Reactions Analysis

Nimbiol exhibits binding energy for FtsZ, a protein involved in bacterial cell division, indicating a potential anti-FtsZ effect . The synthesis of Nimbiol involves various chemical reactions, including a Diels–Alder reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nimbiol are largely determined by its molecular structure. It is slightly hydrophilic in nature and soluble in alcohols, ketones, and esters .

Scientific Research Applications

Understanding Nimbiol's Structure and Properties

Nimbiol, identified as a ketophenol, was isolated from the trunk bark of Melia azadirachta Linn. Its molecular formula is C18H24O2. This compound is derived from a branched chain paraffin alcohol, nimbosterol, and sugiol. The biogenetic considerations for the formation of sugiol and nimbiol in the same plant are of significant interest in biochemistry research (Sengupta, Choudhuri, & Khastgir, 1960).

Pharmacogenetics Research Implications

The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation. While nimbiol isn't directly mentioned, understanding its pharmacological effects could be crucial in this context. Research within PGRN involves drugs used for various medical disorders and emphasizes the importance of genetic factors in drug interaction, which can be relevant for nimbiol's future pharmacological applications (Giacomini et al., 2007).

Potential in Crop Protection Bioassay

While specific research on nimbiol in this context isn't found, the large-scale crop protection bioassay database ChEMBL, which contains bioactivity information of various compounds, could be useful for exploring nimbiol's potential in this area. Understanding its bioactive properties could lead to applications in crop protection and pest control (Gaulton et al., 2015).

Extraction Techniques for Nimbiol

Supercritical CO2 extraction, a method used for extracting nimbin from neem seeds, presents a valuable technique for isolating nimbiol. This method is efficient and environmentally friendly, and optimizing the extraction conditions can yield significant amounts of nimbiol, demonstrating its practical application in pharmaceuticals and bioactive compound research (Tonthubthimthong et al., 2001).

Mechanism of Action

Nimbiol exhibits antimicrobial activity through an inhibitory effect on microbial growth and the potentiality of cell wall breakdown .

properties

IUPAC Name

(4aS,10aS)-6-hydroxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-11-8-12-13(9-14(11)19)18(4)7-5-6-17(2,3)16(18)10-15(12)20/h8-9,16,19H,5-7,10H2,1-4H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVQANUJQBBFF-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CCCC(C3CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878349
Record name Nimbiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimbiol

CAS RN

561-95-5, 56760-98-6
Record name (4aS,10aS)-2,3,4,4a,10,10a-Hexahydro-6-hydroxy-1,1,4a,7-tetramethyl-9(1H)-phenanthrenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimbiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimbiol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056760986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimbiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIMBIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946NA6450V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIMBIOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98DK0A54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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